Quinupristin and dalfopristin

Description

Properties

IUPAC Name |

N-[(3S,6S,12R,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,7S,10R,11R,12Z,17Z,19Z,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9-,12-11-,23-18-/t31-,35+,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31-,32-/m11/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKJUHVNTMYXOD-CEHYXHNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

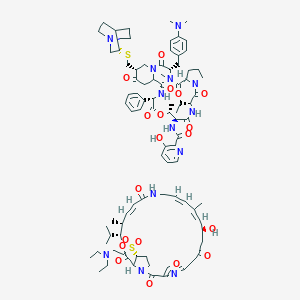

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C\C(=O)NC/C=C\C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C87H117N13O19S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1713.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synergistic Siege of the Bacterial Ribosome: A Technical Guide to the Mechanism of Action of Quinupristin and Dalfopristin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinupristin (B39894) and dalfopristin (B1669780), the two components of the streptogramin antibiotic Synercid®, represent a powerful tool in the fight against multidrug-resistant Gram-positive infections. While individually exhibiting bacteriostatic activity, their combination results in a potent, synergistic bactericidal effect. This in-depth technical guide elucidates the molecular mechanism underpinning this synergy, focusing on their interaction with the 50S ribosomal subunit. We will explore their distinct binding sites, the allosteric communication that leads to their cooperative binding, and the subsequent dual inhibition of protein synthesis. This guide also provides a summary of key quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the mechanism and workflows to facilitate a comprehensive understanding for researchers in antimicrobial drug development.

Core Mechanism of Action: A Two-Pronged Attack on Protein Synthesis

The bactericidal efficacy of the quinupristin-dalfopristin combination stems from their sequential and cooperative binding to the 50S ribosomal subunit, effectively halting protein synthesis at two critical stages.[1]

Dalfopristin: The Initiator of Ribosomal Paralysis

Dalfopristin, a streptogramin A, is the first to engage the ribosome. It binds to the peptidyl transferase center (PTC) of the 23S rRNA within the 50S subunit.[1][2][3] This binding event has two primary consequences:

-

Inhibition of Peptide Bond Formation: Dalfopristin directly obstructs the catalytic activity of the PTC, preventing the formation of peptide bonds, a fundamental step in polypeptide chain elongation.[1][2]

-

Blockage of Substrate Binding: It physically hinders the attachment of aminoacyl-tRNA to both the acceptor (A) and donor (P) sites of the PTC.[1][4] This action effectively stalls the early phase of protein synthesis.[5]

Crucially, the binding of dalfopristin induces a significant conformational change in the 23S rRNA.[1][3] This allosteric alteration is the linchpin of the synergistic interaction with quinupristin.

Quinupristin: The Enhancer and Elongation Blocker

Quinupristin, a streptogramin B, binds to a site within the ribosomal exit tunnel, in close proximity to the PTC where dalfopristin is bound.[1][6] The conformational change induced by dalfopristin dramatically increases the binding affinity of quinupristin for its target site by approximately 100-fold.[1][5][7] Once bound, quinupristin executes the second phase of the attack:

-

Blockade of Polypeptide Elongation: Quinupristin physically obstructs the path of the nascent polypeptide chain as it traverses the ribosomal exit tunnel.[1][6] This action inhibits the late phase of protein synthesis.[5][8]

-

Premature Release of Incomplete Peptides: The blockage of the exit tunnel leads to the dissociation of incomplete and non-functional peptide chains from the ribosome.[1][8]

The Synergistic Outcome: Irreversible Inhibition

The cooperative and sequential binding of dalfopristin and quinupristin creates a stable ternary complex with the ribosome.[3] This complex locks the ribosome in a non-productive state, leading to a complete and irreversible cessation of protein synthesis, ultimately resulting in bacterial cell death.[1] The synergy is further stabilized by direct interactions between the two drug molecules and their shared contact with nucleotide A2062 of the 23S rRNA.[5][6]

Quantitative Data Summary

The synergistic activity of quinupristin and dalfopristin is reflected in their potent in vitro activity against a range of Gram-positive pathogens.

| Parameter | Value | Organism/Condition | Reference |

| Quinupristin Binding Affinity (Ka) | 3.5 x 10(7) M(-1) | Tightly coupled 70S ribosomes (alone) | [9] |

| Quinupristin Binding Affinity (Ka) | 69 x 10(7) M(-1) | Tightly coupled 70S ribosomes (+ Dalfopristin) | [9] |

| Synergistic Enhancement of Quinupristin Binding | ~100-fold | 50S ribosomal subunit | [1][5][7] |

| MIC90 (Quinupristin-Dalfopristin) | ≤ 1 µg/mL | Multidrug-resistant E. faecium, Methicillin-susceptible S. aureus, Methicillin-resistant S. aureus, S. epidermidis | [8] |

| MIC (Quinupristin-Dalfopristin) | 0.5 to 1 µg/ml | S. aureus strains with varying MLS resistance phenotypes | [10] |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. MLS: Macrolide-Lincosamide-Streptogramin.

Experimental Protocols

The elucidation of the quinupristin-dalfopristin mechanism of action has been made possible through a combination of structural, biochemical, and microbiological techniques.

Structural Analysis: X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These techniques provide atomic-level insights into the binding of this compound to the 50S ribosomal subunit.

3.1.1. Purification of 50S Ribosomal Subunits

-

Cell Culture and Lysis: Grow a suitable bacterial strain (e.g., Deinococcus radiodurans or Escherichia coli) to mid-log phase. Harvest cells by centrifugation and lyse them using a French press or sonication.

-

Ribosome Pelletting: Pellet ribosomes from the cell lysate by ultracentrifugation through a sucrose (B13894) cushion.

-

Subunit Dissociation: Resuspend the ribosome pellet in a low-magnesium buffer to dissociate the 70S ribosomes into 30S and 50S subunits.

-

Sucrose Gradient Centrifugation: Separate the 30S and 50S subunits by ultracentrifugation on a sucrose density gradient.

-

Fraction Collection and Concentration: Collect the fractions containing the 50S subunits and concentrate them using ultrafiltration.

3.1.2. Crystallization of the Ribosome-Antibiotic Complex (X-ray Crystallography)

-

Complex Formation: Incubate the purified 50S ribosomal subunits with a molar excess of both this compound to ensure complete binding.

-

Crystallization Screening: Use the vapor diffusion method (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature).

-

Crystal Optimization: Optimize initial crystal hits by refining the crystallization conditions to obtain large, well-diffracting crystals.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.

-

Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the 50S subunit in complex with this compound.

3.1.3. Sample Preparation and Imaging (Cryo-EM)

-

Complex Formation: Prepare the 50S-quinupristin-dalfopristin complex as described for crystallography.

-

Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitrified ice.

-

Data Collection: Image the frozen grids in a transmission electron microscope at cryogenic temperatures, collecting a large number of images of individual ribosomal particles from different orientations.

-

Image Processing and 3D Reconstruction: Use specialized software to align and average the individual particle images to generate a high-resolution three-dimensional reconstruction of the ribosome-antibiotic complex.

In Vitro Synergy Testing

These assays are used to quantitatively assess the synergistic interaction between this compound.

3.2.1. Checkerboard Assay

-

Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate. Dalfopristin dilutions are typically made along the x-axis and quinupristin dilutions along the y-axis.

-

Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection of turbidity. Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = (MIC of Dalfopristin in combination / MIC of Dalfopristin alone) + (MIC of Quinupristin in combination / MIC of Quinupristin alone)

-

Interpretation:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

3.2.2. Time-Kill Assay

-

Preparation of Cultures: Grow bacterial cultures to the logarithmic phase.

-

Antibiotic Exposure: Expose the bacterial suspension to quinupristin alone, dalfopristin alone, and the combination of both at specific concentrations (often near their MICs). Include a growth control without antibiotics.

-

Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU)/mL.

-

Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

Visualizations

Mechanism of Action

Caption: Synergistic mechanism of this compound on the 50S ribosome.

Experimental Workflow: In Vitro Synergy Testing

Caption: Workflow for in vitro synergy testing of this compound.

Conclusion

The synergistic interaction between this compound at the heart of the bacterial protein synthesis machinery provides a compelling example of combination therapy overcoming the limitations of individual agents. Dalfopristin's initial binding and induced conformational change in the 50S ribosome creates a high-affinity binding site for quinupristin, leading to a dual blockade of protein synthesis. This intricate mechanism of action, elucidated through advanced structural and biochemical techniques, results in a potent bactericidal effect against a range of clinically important Gram-positive pathogens. A thorough understanding of this synergistic siege is crucial for the continued effective use of this important antibiotic combination and for the rational design of future antimicrobial strategies to combat the ever-growing threat of antibiotic resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A systematic study of 50S ribosomal subunit purification enabling robust crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

The Synergistic Core of Quinupristin and Dalfopristin: A Technical Guide to a Potent Antibacterial Alliance

For Immediate Release

In the ongoing battle against antimicrobial resistance, the combination of quinupristin (B39894) and dalfopristin (B1669780), marketed as Synercid®, stands as a significant therapeutic option, particularly against challenging Gram-positive pathogens. This technical guide provides an in-depth exploration of the synergistic antibacterial activity of this streptogramin combination for researchers, scientists, and drug development professionals. While individually bacteriostatic, their combined action results in a potent bactericidal effect, a phenomenon rooted in their unique, cooperative mechanism of action at the bacterial ribosome.

The Mechanism of Synergistic Action: A Two-Pronged Attack on Protein Synthesis

The remarkable efficacy of the quinupristin-dalfopristin combination lies in its sequential and synergistic binding to the 50S ribosomal subunit of the bacterial ribosome, effectively halting protein synthesis at two distinct stages. This cooperative binding enhances their individual activities, transforming them from bacteriostatic agents into a bactericidal force.

Dalfopristin (Streptogramin A): The Initiator

Dalfopristin is the first to bind to the peptidyl transferase center (PTC) of the 23S rRNA within the 50S ribosomal subunit. This initial binding event is crucial as it induces a conformational change in the ribosome. The primary roles of dalfopristin are:

-

Inhibition of Peptide Bond Formation: It directly obstructs the enzymatic activity required for the formation of peptide bonds.

-

Blockage of tRNA Binding: Dalfopristin physically hinders the attachment of aminoacyl-tRNA to both the acceptor (A) and donor (P) sites of the PTC, thereby arresting the early phase of protein synthesis.

Quinupristin (Streptogramin B): The Enhancer

The conformational change in the ribosome triggered by dalfopristin's binding dramatically increases the ribosome's affinity for quinupristin, enhancing its binding by a factor of approximately 100. Quinupristin then binds to a proximate site in the ribosomal exit tunnel. Its key inhibitory functions include:

-

Prevention of Polypeptide Elongation: Quinupristin blocks the nascent polypeptide chain from passing through the exit tunnel, thus inhibiting the late phase of protein synthesis.

-

Release of Incomplete Peptides: This blockage leads to the premature release of incomplete and non-functional peptide chains.

The culmination of these actions is the formation of a stable, inactive ribosomal complex, leading to a complete and irreversible shutdown of protein synthesis and subsequent bacterial cell death.

Synergistic binding of dalfopristin and quinupristin to the 50S ribosomal subunit.

Quantitative Efficacy: In Vitro Activity

The synergistic activity of quinupristin-dalfopristin is reflected in its potent in vitro activity against a range of Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key measure of antibiotic efficacy, with MIC90 representing the concentration required to inhibit 90% of tested isolates.

| Pathogen | Quinupristin-Dalfopristin MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | ≤ 1.0 |

| Staphylococcus aureus (Methicillin-Resistant) | 1.0 |

| Staphylococcus epidermidis | ≤ 1.0 |

| Streptococcus pneumoniae | 0.75 - 2.0 |

| Streptococcus pyogenes | ≤ 1.0 |

| Enterococcus faecium (Vancomycin-Susceptible) | ≤ 1.0 |

| Enterococcus faecium (Vancomycin-Resistant) | 1.0 |

| Enterococcus faecalis | Generally Resistant |

Experimental Protocols for Synergy Testing

The synergistic interaction between this compound can be quantitatively assessed using several in vitro methods. The two most common and informative techniques are the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.

Methodology:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of this compound. A series of two-fold dilutions of each antibiotic are then prepared.

-

Plate Setup: In a 96-well microtiter plate, the dilutions of dalfopristin are added to the wells in increasing concentrations along the x-axis, while the dilutions of quinupristin are added in increasing concentrations along the y-axis. This creates a matrix of wells containing various combinations of the two antibiotics.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Incubation: The plate is incubated at 37°C for 16-24 hours.

-

Data Analysis: The MIC of each drug alone and in combination is determined. The FIC index is calculated using the following formula:

FIC Index = FIC of Quinupristin + FIC of Dalfopristin

Where:

-

FIC of Quinupristin = (MIC of Quinupristin in combination) / (MIC of Quinupristin alone)

-

FIC of Dalfopristin = (MIC of Dalfopristin in combination) / (MIC of Dalfopristin alone)

Interpretation of FIC Index:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

Workflow for the checkerboard synergy assay.

Time-Kill Assay

The time-kill assay provides a dynamic assessment of the bactericidal activity of the antibiotic combination over time.

Methodology:

-

Preparation of Cultures: Bacterial cultures are grown to the logarithmic phase of growth.

-

Exposure to Antibiotics: The bacterial suspension is then exposed to quinupristin alone, dalfopristin alone, and the combination of this compound at specific concentrations (often at or near their MICs). A growth control without any antibiotic is also included.

-

Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on appropriate agar (B569324) medium.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time.

Interpretation:

-

Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

-

Bactericidal Activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum at 24 hours.

-

An In-depth Technical Guide to Quinupristin and Dalfopristin: Classification, Chemical Structure, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the streptogramin antibiotics quinupristin (B39894) and dalfopristin (B1669780), commercially available as a combination product. This document delves into their classification, detailed chemical structures, synergistic mechanism of action, and relevant physicochemical and pharmacokinetic properties. Furthermore, it presents in vitro susceptibility data against a range of clinically significant bacteria and outlines key experimental protocols for their study.

Classification and Chemical Identity

Quinupristin and dalfopristin belong to the streptogramin family of antibiotics, a class of protein synthesis inhibitors.[1][2][3] They are semi-synthetic derivatives of pristinamycin, a naturally occurring antibiotic produced by Streptomyces pristinaespiralis.[2][4][5]

The combination product, Synercid®, is a sterile, lyophilized formulation containing this compound in a 30:70 (w/w) ratio, respectively.[4][5] This specific ratio is crucial for their synergistic bactericidal activity.

Chemical Structures

The chemical structures of this compound are complex macrocyclic molecules.

Dalfopristin:

-

Molecular Weight: 690.8 g/mol [6]

-

IUPAC Name: (3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-3-isopropyl-4,12-dimethyl-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][4][6][8][9]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone[7]

Quinupristin:

-

Molecular Formula: C₅₃H₆₇N₉O₁₀S[10]

-

Molecular Weight: 1022.2 g/mol [10]

-

IUPAC Name: N-[[(3S,6S,9S,12R,13S,16R)-12-ethyl-3-(4-dimethylaminobenzyl)-4,13-dimethyl-2,5,8,11,15-pentaoxo-9-phenyl-16-[[(3S)-quinuclidin-3-yl]sulfanylmethyl]-1,7-dioxa-4,10,14-triazacyclohexadecan-6-yl]methyl]pyridine-2-carboxamide

The combination of these two structurally distinct molecules results in a potent antimicrobial agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The development of these semi-synthetic derivatives was primarily aimed at improving the water solubility of the natural streptogramin compounds.[9][11]

| Property | Quinupristin | Dalfopristin | Notes |

| Molecular Formula | C₅₃H₆₇N₉O₁₀S | C₃₄H₅₀N₄O₉S | |

| Molecular Weight | 1022.2 g/mol [10] | 690.8 g/mol [6] | |

| Solubility | Soluble in DMSO (125 mg/mL), requires ultrasonic assistance.[12] | Soluble in DMSO (100 mg/mL), Ethanol (100 mg/mL). Insoluble in water.[13] | The mesylate salt complex of quinupristin-dalfopristin has good water solubility.[14] |

| Stability | The combination product, when reconstituted in dextrose solution, is stable for 5 hours at room temperature and 54 hours when refrigerated.[8] It is incompatible with saline solutions.[15] | In vitro studies have shown a loss of activity in testing media over time, emphasizing the need for standardized procedures.[1] | |

| XLogP3 | 4.2[10] | A measure of lipophilicity. |

Mechanism of Action: A Synergistic Inhibition of Protein Synthesis

This compound are inhibitors of bacterial protein synthesis, targeting the 50S ribosomal subunit.[2][4] While each component individually exhibits bacteriostatic activity, their combination results in synergistic and often bactericidal action.[16]

The synergistic mechanism can be broken down into the following steps:

-

Dalfopristin Binding: Dalfopristin binds to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit. This binding induces a conformational change in the ribosome.[2][16]

-

Enhanced Quinupristin Affinity: The conformational change induced by dalfopristin increases the affinity of the ribosome for quinupristin by approximately 100-fold.[2]

-

Quinupristin Binding: Quinupristin binds to a nearby site on the 50S ribosomal subunit, within the ribosomal exit tunnel.[16]

-

Inhibition of Protein Synthesis:

-

Dalfopristin's binding interferes with the attachment of both aminoacyl-tRNA and peptidyl-tRNA to the ribosome, thus inhibiting the early phase of protein synthesis.[9]

-

Quinupristin's binding blocks the elongation of the polypeptide chain and causes the release of incomplete peptide chains, thereby inhibiting the late phase of protein synthesis.[2][9]

-

This dual and cooperative binding effectively shuts down protein synthesis, leading to bacterial cell death in susceptible organisms.

In Vitro Antimicrobial Activity

Quinupristin/dalfopristin demonstrates activity primarily against Gram-positive bacteria, including many multi-drug resistant strains. It is notably inactive against Enterococcus faecalis. The following table summarizes the in vitro activity of quinupristin/dalfopristin against a selection of clinical isolates.

| Organism (No. of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (methicillin-susceptible) | 0.5 | 1 | [6] |

| Staphylococcus aureus (methicillin-resistant) | 1 | 2 | [6] |

| Streptococcus pneumoniae | 0.5 | 1 | [6] |

| Enterococcus faecium (vancomycin-susceptible) | 1 | 2 | [6] |

| Enterococcus faecium (vancomycin-resistant) | 2 | 4 | [6] |

| Corynebacterium jeikeium (30) | 0.2 | [7] | |

| Listeria monocytogenes (30) | 1.6 | [7] |

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in healthy volunteers and to a limited extent in patient populations.

| Parameter | Quinupristin | Dalfopristin | Reference |

| Half-life | ~0.85 hours | ~0.7 hours | [12] |

| Volume of Distribution | 0.45 L/kg | 0.24 L/kg | [12] |

| Metabolism | Hepatic (conjugated with glutathione (B108866) and cysteine) | Hepatic (hydrolyzed to an active metabolite) | [12] |

| Excretion | Primarily fecal (75-77%) | Primarily fecal (75-77%) | [12] |

| CYP450 Interaction | Significant inhibitor of CYP3A4 | Significant inhibitor of CYP3A4 | [10] |

Special Populations:

-

Hepatic Insufficiency: Dosage adjustments may be necessary in patients with hepatic dysfunction, though specific recommendations are not firmly established.[10][14]

-

Renal Insufficiency: No dosage adjustment is typically required for patients with renal impairment.[14]

-

Pediatric Patients: The pharmacokinetics in patients under 16 years of age have not been extensively studied.[1]

Experimental Protocols

This section outlines the general methodologies for key experiments related to the study of this compound. For detailed, step-by-step protocols, researchers should refer to the cited literature and established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is fundamental to assessing the in vitro activity of quinupristin/dalfopristin. The broth microdilution method is a standard procedure.

References

- 1. Evaluation of quinupristin/dalfopristin (Synercid) and RPR 106972 stability in susceptibility testing media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]

- 3. Streptogramin - Wikipedia [en.wikipedia.org]

- 4. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]

- 5. drugs.com [drugs.com]

- 6. Dalfopristin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Dalfopristin | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel streptogramin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinupristine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. bioaustralis.com [bioaustralis.com]

- 15. Safety and tolerability of quinupristin/dalfopristin: administration guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dalfopristin - Wikipedia [en.wikipedia.org]

In Vitro Spectrum of Activity for Quinupristin and Dalfopristin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro spectrum of activity for the streptogramin antibiotic combination, quinupristin (B39894)/dalfopristin (B1669780). This document details its efficacy against a range of clinically significant bacteria, outlines the experimental protocols for susceptibility testing, and illustrates the synergistic mechanism of action.

Introduction

Quinupristin/dalfopristin is a sterile, lyophilized formulation of two semi-synthetic pristinamycin (B1678112) derivatives, quinupristin (a streptogramin B) and dalfopristin (a streptogramin A), in a 30:70 (w/w) ratio.[1] While individually these components are bacteriostatic, their combination results in synergistic and often bactericidal activity against a wide array of Gram-positive bacteria, including multi-drug resistant strains.[2][3] This guide focuses on the quantitative in vitro data that defines its spectrum of activity.

Mechanism of Action

Quinupristin and dalfopristin act synergistically to inhibit bacterial protein synthesis by binding to different sites on the 50S ribosomal subunit.[3] Dalfopristin binds first, inducing a conformational change in the ribosome that increases the affinity for quinupristin binding.[1] This sequential binding blocks two separate steps in protein elongation, leading to premature detachment of incomplete peptide chains and ultimately, bacterial cell death.[1]

Synergistic mechanism of Quinupristin/Dalfopristin.

In Vitro Spectrum of Activity

The following tables summarize the in vitro activity of quinupristin/dalfopristin against a variety of clinically relevant bacteria, as determined by Minimum Inhibitory Concentration (MIC) testing. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), and/or the range of MICs observed.

Gram-Positive Cocci

Quinupristin/dalfopristin demonstrates potent activity against a broad range of Gram-positive cocci, including strains resistant to other classes of antibiotics.

| Organism | Resistance Profile | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | >10,000 | - | 0.5 | 0.5 | [1][4] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | >10,000 | - | 0.5 | 1.0 | [1][4] |

| Staphylococcus epidermidis | - | - | ≤2 | - | - | [5] |

| Streptococcus pneumoniae | Penicillin-Susceptible | 612 | ≤1.0 | - | 0.5-1.0 | [6][7] |

| Streptococcus pneumoniae | Penicillin-Resistant | 612 | ≤1.0 | - | 0.75-1.0 | [1][6] |

| Streptococcus pneumoniae | Erythromycin-Resistant | 30 | 0.125-2 | - | 1.0 | [7] |

| Streptococcus pyogenes | - | 33 | ≤1 | - | - | [5] |

| Enterococcus faecium | Vancomycin-Susceptible | 92 | ≤0.5-4 | - | - | [8] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | >14 | ≤2 | - | 1.0 | [1][8] |

| Enterococcus faecalis | - | 106 | ≤8 | - | - | [8] |

Anaerobic Bacteria

Quinupristin/dalfopristin also exhibits activity against certain anaerobic organisms.

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Clostridium perfringens | - | - | - | - | [2] |

| Lactobacillus spp. | - | - | - | - | [2] |

| Bacteroides fragilis | - | - | - | - | [2] |

| Peptostreptococcus spp. | - | - | - | - | [2] |

Other Bacteria

Activity against Gram-negative bacteria is limited; however, some respiratory pathogens show susceptibility.

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Moraxella catarrhalis | - | - | - | - | [2] |

| Haemophilus influenzae | - | 2.0-8.0 | - | - | [6] |

Experimental Protocols

The determination of in vitro susceptibility of bacteria to quinupristin/dalfopristin is primarily conducted using broth microdilution or agar (B569324) dilution methods, following standardized procedures from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing serial dilutions of quinupristin/dalfopristin in a liquid growth medium in microtiter plates.

Methodology:

-

Preparation of Antimicrobial Stock Solution: A stock solution of quinupristin/dalfopristin is prepared in a suitable solvent as per the manufacturer's instructions.

-

Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[9]

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium upon which the test organisms are inoculated.[10]

Methodology:

-

Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of quinupristin/dalfopristin. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten Mueller-Hinton agar before it solidifies.[10][11]

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Inoculation: A standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously.[10]

-

Incubation: The plates are incubated at 35°C for 16-20 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony or a faint haze.[10]

Workflow for MIC determination.

Conclusion

Quinupristin/dalfopristin exhibits a potent in vitro spectrum of activity, particularly against Gram-positive cocci, including challenging multi-drug resistant pathogens such as MRSA and VRE. Its synergistic mechanism of action provides a valuable therapeutic option. Standardized susceptibility testing methods are crucial for accurately determining its efficacy against clinical isolates and guiding appropriate clinical use.

References

- 1. Antimicrobial activity of quinupristin-dalfopristin (RP 59500, Synercid) tested against over 28,000 recent clinical isolates from 200 medical centers in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of quinupristin/dalfopristin. Rationale for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinupristin-dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Antimicrobial activity of quinupristin/dalfopristin, a new injectable streptogramin with a wide Gram-positive spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Provisional quality control parameters and interpretive criteria for testing susceptibility of Streptococcus pneumoniae and Haemophilus influenzae to quinupristin/dalfopristin (RP59500). Antimicrobial Testing Quality Control Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of quinupristin/dalfopristin against erythromycin-susceptible and erythromycin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative in-vitro activity of quinupristin/dalfopristin against Enterococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cgspace.cgiar.org [cgspace.cgiar.org]

- 10. Agar dilution - Wikipedia [en.wikipedia.org]

- 11. rr-asia.woah.org [rr-asia.woah.org]

The Renaissance of a Classic: A Technical Guide to the Discovery and Development of Streptogramin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history of streptogramin antibiotics, from their initial discovery in the mid-20th century to the development of modern semi-synthetic derivatives. We delve into the core scientific principles that underpin their unique synergistic mechanism of action, provide detailed experimental methodologies for their evaluation, and present key quantitative data to support further research and development in this critical class of antimicrobials.

Discovery of the Natural Streptogramins: Pristinamycin (B1678112) and Virginiamycin

The story of streptogramins begins with the independent discovery of two distinct, yet structurally related, groups of natural products.

Pristinamycin , produced by Streptomyces pristinaespiralis, was first described in the 1950s.[1] It is a complex of two synergistic components: Pristinamycin I (PI), a polyunsaturated macrolactone belonging to the streptogramin B group, and Pristinamycin II (PII), a cyclic hexadepsipeptide of the streptogramin A group.[1][2] These components are co-produced in a ratio of approximately 30:70 (PI:PII).[1]

Similarly, Virginiamycin was isolated in 1954 from Streptomyces virginiae.[3] It is also a mixture of two synergistic compounds: Virginiamycin M1 (VM1), a streptogramin A, and Virginiamycin S1 (VS1), a streptogramin B.[3][4] While each component individually exhibits bacteriostatic activity, their combination results in potent bactericidal action.[3][4]

These early discoveries laid the foundation for a new class of antibiotics characterized by the synergistic action of two structurally distinct molecules that both target the bacterial ribosome.[5][6]

The Leap to Semi-Synthetics: The Development of Quinupristin (B39894)/Dalfopristin (B1669780) (Synercid®)

A significant challenge limiting the widespread clinical use of natural streptogramins was their poor water solubility, making intravenous administration difficult.[1][6] This obstacle spurred the development of semi-synthetic derivatives with improved pharmaceutical properties.

The most notable outcome of these efforts was the creation of quinupristin/dalfopristin , a combination of two semi-synthetic derivatives of pristinamycin, marketed as Synercid®. Quinupristin is derived from pristinamycin IA (streptogramin B) and dalfopristin is derived from pristinamycin IIA (streptogramin A).[2][7] This combination, typically in a 30:70 ratio of quinupristin to dalfopristin, offered the crucial advantage of being water-soluble, allowing for intravenous administration.[6]

Synercid® received FDA approval on September 21, 1999, for the treatment of serious or life-threatening infections associated with vancomycin-resistant Enterococcus faecium (VREF) and complicated skin and skin structure infections caused by methicillin-susceptible Staphylococcus aureus and Streptococcus pyogenes.[3][7][8]

Quantitative Antimicrobial Activity

The in vitro activity of streptogramin antibiotics is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The synergistic nature of streptogramins means that the combination of the two components is significantly more potent than either component alone.

| Antibiotic | Organism | MIC Range (µg/mL) | Notes |

| Virginiamycin | Staphylococcus aureus (Wild-Type) | 0.125 - 2 | Formal clinical breakpoints are not established.[3] |

| Staphylococcus aureus (Resistant) | > 4 | Resistance may be mediated by vat or vga genes.[3] | |

| Pristinamycin | Streptococcus pneumoniae (Erythromycin-Resistant) | 0.25 - 2 | Appears susceptible in vitro.[8] |

| Streptococcus pneumoniae (Pristinamycin-Resistant reference strains) | 8 | [8] | |

| Quinupristin/Dalfopristin | Staphylococcus aureus (Methicillin-Susceptible) | All susceptible | All isolates tested were susceptible.[1] |

| Staphylococcus aureus (Methicillin-Resistant) | High rates of nonsusceptibility (31%) in some regions.[1] | Nonsusceptibility defined as MICs ≥2 µg/ml.[1] | |

| Streptococcus pneumoniae | Low rates of nonsusceptibility (8%) in some regions.[1] | Nonsusceptibility defined as MICs ≥2 µg/ml.[1] | |

| Enterococcus faecium (Vancomycin-Resistant) | High rates of nonsusceptibility (66%) in some regions.[1] | Nonsusceptibility defined as MICs ≥2 µg/ml.[1] |

Clinical Breakpoints for Quinupristin/Dalfopristin: The Clinical and Laboratory Standards Institute (CLSI) has established the following interpretive criteria for quinupristin/dalfopristin against Enterococcus faecium:

-

Susceptible: ≤1 µg/mL

-

Intermediate: 2 µg/mL

-

Resistant: ≥4 µg/mL

For Staphylococcus aureus and Streptococcus pneumoniae, a breakpoint of ≤1 µg/mL is generally considered susceptible.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

-

Streptogramin antibiotic powder (e.g., Virginiamycin)

-

Appropriate solvent (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

96-well microtiter plates

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of the streptogramin antibiotic in a suitable solvent. For Virginiamycin, a stock of 1280 µg/mL in DMSO is common.[3]

-

Serial Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).[3] The final volume in each well should be 50 µL.[3]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after adding 50 µL of the inoculum.[3]

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.[3] Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).[3]

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[3]

Assessment of Synergy: Checkerboard and Time-Kill Assays

Checkerboard Assay: This method allows for the determination of the fractional inhibitory concentration (FIC) index, which quantifies the degree of synergy.

Procedure Outline:

-

Two antibiotics (Streptogramin A and B components) are serially diluted in a two-dimensional array in a microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension.

-

Following incubation, the MIC of each antibiotic alone and in combination is determined.

-

The FIC index is calculated using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Synergy: FIC index ≤ 0.5

-

Indifference/Additivity: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

Time-Kill Assay: This dynamic assay assesses the bactericidal activity of the antibiotic combination over time.

Procedure Outline:

-

Bacterial cultures in the logarithmic growth phase are exposed to the individual streptogramin components and their combination at specific concentrations (often multiples of the MIC).

-

Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 24 hours).

-

The number of viable bacteria (CFU/mL) in each aliquot is determined by plating on appropriate agar.

-

The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

Mechanism of Action and Regulatory Pathways

Synergistic Inhibition of Protein Synthesis

Streptogramins exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis. The two components act in a synergistic and sequential manner.

-

Dalfopristin (Streptogramin A) Binding: Dalfopristin binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[5] This binding induces a conformational change in the ribosome.[5]

-

Enhanced Quinupristin (Streptogramin B) Binding: The conformational change induced by dalfopristin increases the affinity of the ribosome for quinupristin by approximately 100-fold.[2]

-

Quinupristin Binding and Protein Synthesis Blockade: Quinupristin then binds to a nearby site in the ribosomal exit tunnel, blocking the elongation of the polypeptide chain and causing the release of incomplete peptides.[2]

This cooperative binding leads to a stable ternary complex of ribosome-dalfopristin-quinupristin, which effectively halts protein synthesis and results in bactericidal activity against many susceptible organisms.[2]

Caption: Synergistic inhibition of the bacterial 50S ribosome by dalfopristin and quinupristin.

Regulation of Biosynthesis: The Virginiae Butanolide Signaling Pathway

The production of virginiamycin in Streptomyces virginiae is regulated by a quorum-sensing mechanism mediated by small, hormone-like signaling molecules called virginiae butanolides (VBs).[3]

At low cell densities, a repressor protein, BarA, is bound to the promoter regions of the virginiamycin biosynthetic genes, preventing their transcription. As the bacterial population grows, the concentration of VBs, such as virginiae butanolide C (VB-C), increases.[4] VB-C binds to a specific cytoplasmic receptor protein, which then interacts with BarA, causing it to dissociate from the DNA.[4] This derepression allows for the transcription of the virginiamycin biosynthetic genes and the subsequent production of the antibiotic.

Caption: Regulation of virginiamycin biosynthesis by the virginiae butanolide signaling pathway.

Drug Development Workflow: From Natural Product to Semi-Synthetic Drug

The development of quinupristin/dalfopristin from pristinamycin exemplifies a successful strategy to overcome the limitations of a natural product antibiotic.

Caption: Drug development workflow from pristinamycin to quinupristin/dalfopristin (Synercid®).

Conclusion

The streptogramin class of antibiotics represents a compelling example of enduring antimicrobial efficacy. From their discovery as natural products to the rational design of semi-synthetic derivatives to overcome pharmaceutical limitations, their journey highlights the power of chemical modification to enhance the therapeutic potential of natural molecules. The unique synergistic mechanism of action continues to make them a valuable tool in the fight against multidrug-resistant Gram-positive pathogens. Further research into this remarkable class of antibiotics holds promise for the development of new agents to address the ongoing challenge of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]

- 3. Streptomycin biosynthesis and its regulation in Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of virginiae butanolide C-binding protein, a possible pleiotropic signal-transducer in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergy of streptogramin antibiotics occurs independently of their effects on translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Streptogramin B biosynthesis in Streptomyces pristinaespiralis and Streptomyces virginiae: molecular characterization of the last structural peptide synthetase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of Quinupristin/Dalfopristin: A Technical Guide to its Bacteriostatic and Bactericidal Effects

For Researchers, Scientists, and Drug Development Professionals

Quinupristin (B39894)/dalfopristin (B1669780), a combination of two streptogramin antibiotics, represents a significant tool in the arsenal (B13267) against multidrug-resistant Gram-positive bacteria. While the individual components, quinupristin (a streptogramin B) and dalfopristin (a streptogramin A), are merely bacteriostatic, their synergistic combination yields a potent bactericidal effect against a range of pathogens. This in-depth technical guide explores the nuances of this dual activity, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and evaluation.

The Synergistic Mechanism of Action: From Inhibition to Eradication

The bactericidal power of quinupristin/dalfopristin is a classic example of synergistic antimicrobial action. The process unfolds sequentially at the level of the bacterial ribosome, the cellular machinery for protein synthesis.

-

Dalfopristin's Initiating Role : Dalfopristin binds to the peptidyl transferase center on the 50S ribosomal subunit. This initial binding event induces a conformational change in the ribosome.[1] This change has a dual effect: it inhibits peptide bond formation and enhances the binding affinity for quinupristin by approximately 100-fold.[1][2]

-

Quinupristin's Elongation Blockade : Following the dalfopristin-induced conformational change, quinupristin binds to a nearby site on the 50S ribosomal subunit.[2] This binding physically obstructs the nascent polypeptide chain's exit tunnel, thereby preventing the elongation of the protein.[2] This action also leads to the premature release of incomplete and non-functional peptide fragments.[2]

The combined, sequential actions of dalfopristin and quinupristin effectively lock the ribosome in a non-functional state, leading to a complete and irreversible shutdown of protein synthesis, ultimately resulting in bacterial cell death.

Spectrum of Activity: A Tale of Two Effects

The classification of quinupristin/dalfopristin as either bacteriostatic or bactericidal is highly dependent on the target organism.

-

Bactericidal Activity : The combination is generally considered bactericidal against methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) and Streptococcus pneumoniae.[3][4]

-

Bacteriostatic Activity : In contrast, against Enterococcus faecium, including vancomycin-resistant strains (VREF), quinupristin/dalfopristin is primarily bacteriostatic.[3][4] It exhibits poor activity against Enterococcus faecalis.[4]

Factors such as the bacterial inoculum size and the growth phase of the bacteria can also influence the observed activity.[3]

Quantitative Data Presentation

The in vitro activity of quinupristin/dalfopristin is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. An MBC/MIC ratio of ≤4 is generally indicative of bactericidal activity.

Table 1: In Vitro Activity of Quinupristin/Dalfopristin against Staphylococcus aureus

| Strain Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MBC₅₀ (mg/L) | MBC₉₀ (mg/L) | Reference(s) |

| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 | 1.0 | 1.0 | [5] |

| Methicillin-Resistant S. aureus (MRSA) | 0.5 | 1.0 | 4.0 | 8.0 | [5] |

| MRSA (Erythromycin-Inducible Resistance) | 0.25 | 0.5 | 1.0 | 1.0 | [5] |

| MRSA (Erythromycin-Constitutive Resistance) | 0.5 | 1.5 | 4.0 | 8.0 | [5] |

Table 2: In Vitro Activity of Quinupristin/Dalfopristin against Enterococcus faecium

| Strain Type | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MBC Range (mg/L) | Reference(s) |

| Vancomycin-Susceptible E. faecium (VSEF) | 0.06 - 2.0 | - | ≤1.0 | - | [6][7] |

| Vancomycin-Resistant E. faecium (VREF) | 0.125 - 1.0 | - | - | 0.25 - 64 | [8] |

Detailed Experimental Protocols

The determination of the bacteriostatic and bactericidal properties of quinupristin/dalfopristin relies on standardized laboratory procedures.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

-

Sterile 96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Quinupristin/dalfopristin stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Dilutions: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the quinupristin/dalfopristin working solution (at twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process across to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no inoculum).

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture, suspend several colonies in sterile diluent. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

-

Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: a. The MIC is the lowest concentration of quinupristin/dalfopristin at which there is no visible growth (turbidity) in the well.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed as a subsequent step to the MIC test to determine the concentration of the antibiotic that kills the bacteria.

Materials:

-

MIC plate from the previous assay

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Calibrated loop or micropipette

-

Incubator (35°C ± 2°C)

Procedure:

-

Subculturing: a. From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot. b. Spot-inoculate the aliquot onto a labeled section of an MHA plate.

-

Incubation: a. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

-

Determining the MBC: a. After incubation, observe the number of colonies on the agar. b. The MBC is the lowest concentration of quinupristin/dalfopristin that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Curve Assay

This dynamic assay provides information on the rate of bacterial killing over time.

Materials:

-

Sterile culture tubes or flasks

-

CAMHB

-

Quinupristin/dalfopristin stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Shaking incubator (35°C ± 2°C)

-

MHA plates

-

Sterile diluent and plating supplies

Procedure:

-

Preparation: a. Prepare tubes with CAMHB containing various concentrations of quinupristin/dalfopristin (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.

-

Inoculation: a. Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation and Sampling: a. Incubate all tubes at 35°C ± 2°C with constant agitation. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each tube.

-

Viable Cell Counting: a. Perform serial dilutions of each aliquot in sterile diluent. b. Plate a defined volume of the appropriate dilutions onto MHA plates. c. Incubate the plates for 18-24 hours.

-

Data Analysis: a. Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. b. Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[4]

Conclusion

Quinupristin/dalfopristin's clinical utility is rooted in its synergistic mechanism that converts two individually bacteriostatic agents into a potent bactericidal combination against many challenging Gram-positive pathogens. However, its activity is not uniform across all susceptible organisms, exhibiting a primarily bacteriostatic effect against Enterococcus faecium. A thorough understanding of its concentration- and organism-dependent effects, as determined by robust in vitro methods like MIC, MBC, and time-kill assays, is crucial for its appropriate clinical application and for guiding future antimicrobial development. The detailed protocols and data presented in this guide provide a framework for the continued investigation and strategic use of this important antibiotic.

References

- 1. Bactericidal Activity of Quinupristin-Dalfopristin against Staphylococcus aureus: Clindamycin Susceptibility as a Surrogate Indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. benchchem.com [benchchem.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Comparative in-vitro activity of quinupristin/dalfopristin against Enterococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quinupristin and Dalfopristin Against Vancomycin-Resistant Enterococcus faecium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vancomycin-resistant Enterococcus faecium (VRE) presents a formidable challenge in clinical settings, necessitating the use of alternative therapeutic agents.[1][2][3] Quinupristin (B39894)/dalfopristin (B1669780), a combination of two semi-synthetic streptogramin antibiotics, offers a critical treatment option for infections caused by multi-drug resistant Gram-positive bacteria, including VRE.[4][5] This guide provides a comprehensive technical overview of the synergistic mechanism of action of quinupristin and dalfopristin, the molecular basis of resistance in E. faecium, quantitative efficacy data, and detailed experimental protocols for in vitro assessment.

Mechanism of Action: A Synergistic Inhibition of Protein Synthesis

This compound individually exhibit bacteriostatic activity; however, when combined, they act synergistically to produce a potent bactericidal effect.[6][7] This synergy is a result of their cooperative binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis at two distinct stages.[8][9]

Dalfopristin (Streptogramin A): The initial binding of dalfopristin to the peptidyl transferase center (PTC) of the 23S rRNA within the 50S ribosomal subunit induces a conformational change in the ribosome.[4][8][10] This action directly hinders the attachment of aminoacyl-tRNA to the acceptor (A) and donor (P) sites, thereby blocking peptide bond formation in the early phase of protein synthesis.[4][8]

Quinupristin (Streptogramin B): The conformational change induced by dalfopristin binding increases the ribosome's affinity for quinupristin by approximately 100-fold.[8] Quinupristin then binds to a nearby site in the ribosomal exit tunnel.[8] This binding event obstructs the elongation of the polypeptide chain, effectively halting the late phase of protein synthesis and leading to the premature release of incomplete peptide chains.[6][7][8]

The combined action of dalfopristin and quinupristin results in the formation of a stable, inactive drug-ribosome complex, leading to the irreversible cessation of protein synthesis and ultimately, bacterial cell death.[8][11]

Mechanisms of Resistance in Enterococcus faecium

Resistance to quinupristin/dalfopristin in E. faecium is primarily mediated by enzymatic drug modification and target site modification.

3.1 Enzymatic Inactivation:

The most significant mechanism of high-level resistance is the enzymatic inactivation of streptogramins.[12][13] This is primarily achieved by virginiamycin acetyltransferases (Vat), encoded by vat genes.

-

vat(D) and vat(E) : These genes encode acetyltransferases that inactivate the streptogramin A component (dalfopristin).[12][13][14] The presence of vat(D) or vat(E) is associated with high-level resistance, with Minimum Inhibitory Concentrations (MICs) often ≥32 µg/mL.[12][13][14] These genes are frequently located on plasmids, facilitating their dissemination.[12]

3.2 Target Site Modification:

Modification of the ribosomal target can also confer resistance.

-

erm(B) : This gene encodes a methyltransferase that modifies the 23S rRNA, leading to resistance to macrolides, lincosamides, and streptogramin B (quinupristin), a phenotype known as MLSB resistance.[12][15] While resistance to both components is generally required for high-level resistance to the combination, the presence of erm(B) contributes to reduced susceptibility.[12]

3.3 Efflux Pumps:

Efflux pumps can contribute to intrinsic and low-level resistance in enterococci by actively transporting the antibiotics out of the bacterial cell. The LsaA protein, an ABC transporter, has been implicated in the intrinsic resistance of Enterococcus faecalis to quinupristin-dalfopristin.

Quantitative Data: In Vitro Susceptibility and Clinical Efficacy

The following tables summarize the in vitro activity of quinupristin/dalfopristin against E. faecium and the clinical outcomes from various studies.

Table 1: In Vitro Activity of Quinupristin/Dalfopristin against Enterococcus faecium

| Organism | MIC90 (µg/mL) | Reference(s) |

| Vancomycin-Susceptible E. faecium | ≤ 1.0 | [8] |

| Vancomycin-Resistant E. faecium (VRE) | 1.0 | [8][16][17][18] |

| VRE (vanA and vanB phenotypes) | 0.5 | [19] |

Table 2: Clinical Efficacy of Quinupristin/Dalfopristin in VRE Infections

| Study Population | Dosage | Clinical Success Rate | Bacteriological Eradication Rate | Reference(s) |

| 23 evaluable hospitalized patients | 7.5 mg/kg q8h or 5 mg/kg q8h | 83% (19/23) | 74% (17/23) | [20][21] |

| 193 clinically evaluable patients (emergency-use) | 7.5 mg/kg q8h | 73.6% (142/193) | 70.5% (110/156) | [5][16] |

| 396 patients (emergency-use) | 7.5 mg/kg q8h | 68.8% (evaluable subset) | - | [17] |

| 56 oncology patients (in combination with minocycline) | 7.5 mg/kg q8h | 68% (38/56) | - | [22] |

Experimental Protocols

5.1 Antimicrobial Susceptibility Testing

Standardized methods for determining the susceptibility of E. faecium to quinupristin/dalfopristin are crucial for clinical decision-making and research.

5.1.1 Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC).

-

Materials:

-

Mueller-Hinton broth (cation-adjusted)

-

96-well microtiter plates

-

Quinupristin/dalfopristin stock solution

-

Bacterial inoculum standardized to 0.5 McFarland

-

-

Procedure:

-

Prepare serial two-fold dilutions of quinupristin/dalfopristin in Mueller-Hinton broth in the wells of a 96-well plate.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

5.1.2 Disk Diffusion

This method provides a qualitative assessment of susceptibility.

-

Materials:

-

Mueller-Hinton agar (B569324) plates

-

15-µg quinupristin/dalfopristin disks

-

Bacterial inoculum standardized to 0.5 McFarland

-

-

Procedure:

-

Prepare a bacterial lawn by evenly streaking the surface of a Mueller-Hinton agar plate with a cotton swab dipped in a 0.5 McFarland standardized bacterial suspension.

-

Aseptically apply a 15-µg quinupristin/dalfopristin disk to the surface of the agar.

-

Incubate the plates at 35-37°C for 16-18 hours.

-

Measure the diameter of the zone of inhibition around the disk and interpret the results based on established clinical breakpoints (e.g., CLSI or EUCAST guidelines).[23]

-

5.2 Synergy Testing

5.2.1 Checkerboard Assay

This assay quantifies the synergistic effect of this compound.

-

Procedure:

-

In a 96-well microtiter plate, prepare serial dilutions of dalfopristin along the x-axis and quinupristin along the y-axis.[8]

-

This creates a matrix of wells with varying concentrations of both drugs.

-

Inoculate the wells with a standardized bacterial suspension.

-

After incubation, determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index: FIC index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Interpretation:

-

Synergy: FIC index ≤ 0.5

-

Additive: 0.5 < FIC index ≤ 1.0

-

Indifference: 1.0 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

-

5.2.2 Time-Kill Assay

This assay assesses the bactericidal activity of the combination over time.

-

Procedure:

-

Inoculate flasks containing Mueller-Hinton broth with a standardized bacterial suspension.

-

Add quinupristin alone, dalfopristin alone, and the combination of this compound at specific concentrations (e.g., their MICs). Include a growth control without antibiotics.[8]

-

Incubate the flasks at 37°C.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each flask, perform serial dilutions, and plate on agar plates.[8]

-

After incubation of the plates, count the number of colony-forming units (CFU/mL).

-

Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[8]

-

References

- 1. journals.asm.org [journals.asm.org]

- 2. Vancomycin-resistant Enterococci (VRE) Basics | VRE | CDC [cdc.gov]

- 3. Treatment of vancomycin-resistant enterococci, with a focus on quinupristin-dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]

- 5. Quinupristin/dalfopristin: therapeutic potential for vancomycin-resistant enterococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]

- 7. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]

- 8. benchchem.com [benchchem.com]

- 9. Quinupristin + Dalfopristin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 10. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Mechanisms of Resistance to Quinupristin-Dalfopristin among Isolates of Enterococcus faecium from Animals, Raw Meat, and Hospital Patients in Western Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Mechanisms of resistance to quinupristin-dalfopristin among isolates of Enterococcus faecium from animals, raw meat, and hospital patients in Western Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treatment of Vancomycin-Resistant Enterococcus faecium with RP 59500 (Quinupristin-Dalfopristin) Administered by Intermittent or Continuous Infusion, Alone or in Combination with Doxycycline, in an In Vitro Pharmacodynamic Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The efficacy and safety of quinupristin/dalfopristin for the treatment of infections caused by vancomycin-resistant Enterococcus faecium. Synercid Emergency-Use Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Treatment of vancomycin-resistant Enterococcus faecium infections with quinupristin/dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity of quinupristin-dalfopristin (RP 59500, Synercid) tested against over 28,000 recent clinical isolates from 200 medical centers in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative in vitro activity of quinupristin/dalfopristin against multidrug resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Quinupristin/Dalfopristin therapy for infections due to vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Treatment of Vancomycin-Resistant Enterococcal Infections in the Immunocompromised Host: Quinupristin-Dalfopristin in Combination with Minocycline - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comparison of Two Quinupristin–dalfopristin Susceptibility Testing Methods and Two Interpretive Criteria for Enterococcus faecium Bloodstream Isolates from Korean Hospitals - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of Quinupristin and Dalfopristin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

An In-depth Technical Guide

This document provides a comprehensive technical overview of the in vitro activity of the streptogramin antibiotic combination, quinupristin (B39894)/dalfopristin (B1669780), against Methicillin-Resistant Staphylococcus aureus (MRSA). It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research. This guide details the synergistic mechanism of action, susceptibility data, bactericidal kinetics, and interactions with other antimicrobial agents, supported by detailed experimental protocols and visual workflows.

Mechanism of Action: A Synergistic Inhibition of Protein Synthesis

Quinupristin/dalfopristin is a fixed-combination injectable antibiotic consisting of two semisynthetic streptogramin derivatives: quinupristin (a streptogramin B) and dalfopristin (a streptogramin A), in a 30:70 ratio.[1][2] Their efficacy stems from a synergistic and sequential action that inhibits bacterial protein synthesis.

The two components bind to different sites on the 50S subunit of the bacterial ribosome.[1][3] Dalfopristin binds first to the peptidyl transferase center, inducing a conformational change in the ribosome.[3][4] This change significantly increases the binding affinity for quinupristin at a nearby site.[3] The formation of this stable ternary complex (ribosome-dalfopristin-quinupristin) effectively blocks peptide chain elongation and leads to the release of incomplete peptide chains, ultimately inhibiting protein synthesis.[1][4] While each component is individually bacteriostatic, their combination is bactericidal against susceptible organisms like MRSA.[1][3]

Quantitative In Vitro Susceptibility Data

Quinupristin/dalfopristin demonstrates potent in vitro activity against MRSA, with MIC90 values (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates) generally reported at or below 2.0 mg/L.[5][6] Its activity is comparable to vancomycin (B549263) and is not significantly affected by resistance to methicillin, erythromycin, ciprofloxacin, or gentamicin.[6][7]

| Organism | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| MRSA | 101 | 0.015 | 2 | [5] |

| MRSA | Not Specified | 0.5 | 1.0 | [7] |

| MRSA | Not Specified | 0.5 - 1.0 (mean) | 0.5 - 2.0 (mean) | [6] |

| MSSA | 63 | 0.015 | 0.06 | [5] |

| Table 1: In Vitro Activity of Quinupristin/Dalfopristin against S. aureus. MIC50 and MIC90 represent the concentrations inhibiting 50% and 90% of isolates, respectively. |

Experimental Protocols: Susceptibility Testing

Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are used to determine the susceptibility of MRSA to quinupristin/dalfopristin.[8][9]

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in liquid media.

-

Preparation of Antimicrobial Solutions: A stock solution of quinupristin/dalfopristin (30:70 ratio) is prepared. Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[10]

-

Inoculum Preparation: MRSA colonies from an overnight culture on a non-selective agar (B569324) plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.[10]

-

Interpretation: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth. Provisional CLSI breakpoints for Staphylococcus species are: Susceptible (≤1 mg/L), Intermediate (2 mg/L), and Resistant (≥4 mg/L).[8]

Bactericidal Activity and Time-Kill Kinetics

Quinupristin/dalfopristin generally exhibits bactericidal activity against MRSA, meaning it actively kills the bacteria rather than just inhibiting growth.[11] However, its bactericidal effect can be reduced against strains with constitutive macrolide-lincosamide-streptogramin B (MLSBC) resistance, where it may act as a bacteriostatic agent.[6][7][12] Time-kill assays are employed to evaluate the rate and extent of this bactericidal activity over time.

| MRSA Isolate(s) | Q/D Concentration | Time Point | Result (log10 CFU/mL Reduction) | Reference |

| 24 MRSA isolates | 4 x MIC | 24 h | Killed 50% of isolates | [5] |

| MRSA 494 | Simulated human dose | 2 h | Bactericidal activity observed | [11] |

| MRSA 494 | Simulated human dose | 8 h | Regrowth to initial inoculum levels | [11] |

| Table 2: Summary of Time-Kill Assay Results for Quinupristin/Dalfopristin against MRSA. |

Experimental Protocol: Time-Kill Assay

-